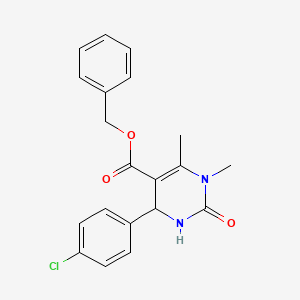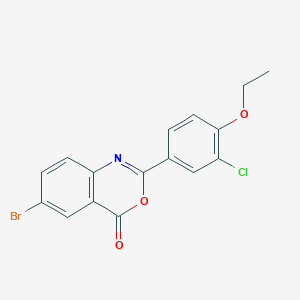![molecular formula C20H24ClN3O2 B5159620 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)
1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound has shown potential in various scientific research applications, including the field of pharmacology.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine involves the modulation of neurotransmitter release and reuptake. This compound acts as a serotonin and dopamine receptor agonist, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters, such as serotonin and dopamine, into the synaptic cleft. The increased levels of neurotransmitters lead to the modulation of mood, behavior, and cognition.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely dependent on the dose and duration of exposure. This compound has been shown to modulate the release of various neurotransmitters, including serotonin and dopamine. The modulation of these neurotransmitters leads to changes in mood, behavior, and cognition. Additionally, this compound has been shown to have an effect on the cardiovascular system, including changes in heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine in lab experiments include its potential in the treatment of neurological disorders and its ability to modulate neurotransmitter release. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
For the research of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine include further studies on its mechanism of action and potential therapeutic applications. Additionally, the development of more selective and potent analogs of this compound could lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(3-furoyl)-3-piperidinylmethanone in the presence of a suitable catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine has been studied for its potential in various scientific research applications, including the field of pharmacology. It has been shown to have an affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. This compound has also been studied for its potential in the treatment of neurological disorders, such as schizophrenia and depression.
Propriétés
IUPAC Name |
[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c21-17-3-1-4-18(13-17)22-8-10-23(11-9-22)19-5-2-7-24(14-19)20(25)16-6-12-26-15-16/h1,3-4,6,12-13,15,19H,2,5,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRLVIDDMKSPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-nitrophenyl)-2-propen-1-yl]pyrrolidine](/img/structure/B5159538.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)



![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)

![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)
![N-[3-(2-tert-butylphenoxy)propyl]-1-butanamine](/img/structure/B5159626.png)
